6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine
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Overview
Description
6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H10N4S. . The compound features a thieno[2,3-d]pyrimidine core with ethyl, hydrazinyl, and methyl substituents, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene and a suitable nitrile or amidine derivative under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Hydrazinyl Substitution: The hydrazinyl group is introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with nucleic acids and proteins, affecting various cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine: Similar structure but lacks the ethyl group.
2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine: Contains chlorine substituents instead of the hydrazinyl group.
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: Contains a carboxylate group and lacks the hydrazinyl group.
Uniqueness
6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine is unique due to its specific combination of ethyl, hydrazinyl, and methyl substituents, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H12N4S |
---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H12N4S/c1-3-6-4-7-8(13-10)11-5(2)12-9(7)14-6/h4H,3,10H2,1-2H3,(H,11,12,13) |
InChI Key |
HZRBULBHJTWAND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NN |
Origin of Product |
United States |
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